molecular formula C38H32N2O5 B6595231 L-Asparagine-N-Fmoc,N-beta-trityl-15N2 CAS No. 204633-98-7

L-Asparagine-N-Fmoc,N-beta-trityl-15N2

Cat. No.: B6595231
CAS No.: 204633-98-7
M. Wt: 598.7 g/mol
InChI Key: KJYAFJQCGPUXJY-OVARWPCFSA-N
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Description

Chemical Structure and Functional Groups L-Asparagine-N-Fmoc,N-beta-trityl-15N2 (CAS: 132388-59-1; labeled variant: 1217456-18-2) is a modified amino acid derivative where:

  • The α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a standard protecting group in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.
  • The β-amide nitrogen is substituted with a trityl (triphenylmethyl) group, providing steric hindrance and enhancing solubility in organic solvents.
  • Two nitrogen atoms are labeled with the stable isotope 15N (99% isotopic purity), enabling precise tracking in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .

Applications
This compound is primarily used in:

  • Peptide synthesis: The Fmoc group is selectively removable under basic conditions, while the trityl group remains intact, facilitating sequential coupling.
  • Isotopic labeling studies: The 15N2 label allows for detailed analysis of protein dynamics and nitrogen metabolism in biophysical and pharmaceutical research .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1/i39+1,40+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYAFJQCGPUXJY-OVARWPCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH]C(=O)C[C@@H](C(=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139911
Record name L-Asparagine-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204633-98-7
Record name L-Asparagine-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204633-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Asparagine-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Trityl Protection

The foundational step in synthesizing L-Asparagine-N-Fmoc,N-beta-trityl-15N2 involves the selective protection of the β-amide nitrogen with a trityl group. As detailed in CN114163354B, this is achieved through a condensation reaction between L-asparagine (or 15N2-labeled asparagine) and triphenylmethanol in the presence of a dehydrating agent and catalyst.

Reaction Conditions :

  • Dehydrating Agent : Acetic anhydride (molar ratio 1.5–3.0:1 relative to asparagine) facilitates water removal, driving the equilibrium toward tritylation.

  • Catalyst : Concentrated sulfuric acid (1.0–1.5:1 molar ratio) protonates the hydroxyl group of triphenylmethanol, enhancing its electrophilicity.

  • Solvent : Glacial acetic acid (13–22:1 mass ratio to asparagine) ensures solubility and stabilizes intermediates.

  • Temperature and Time : Optimal at 30–40°C for 4–7 hours, balancing reaction rate and byproduct formation.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by the β-amide nitrogen on the activated triphenylmethyl carbon, forming N-trityl-L-asparagine. Excess triphenylmethanol (1.3–1.5:1 molar ratio) ensures complete conversion, while stepwise addition minimizes side reactions. Post-reaction, pH adjustment to 6–7 with aqueous NaOH precipitates the product, which is isolated via centrifugal filtration.

Fmoc Protection and Isotopic Incorporation

The second stage introduces the Fmoc group to the α-amino position. 9-Fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) is the preferred reagent due to its high reactivity under mild conditions.

Key Steps :

  • Solvent System : Ethyl acetate/water biphasic mixtures enable efficient mixing while minimizing hydrolysis of the active ester.

  • pH Control : Maintaining pH 8 during Fmoc-OSu addition ensures deprotonation of the α-amino group, promoting nucleophilic acyl substitution.

  • Isotopic Handling : For 15N2-labeled variants, L-asparagine-15N2 serves as the starting material. The tritylation and Fmoc-protection steps remain unchanged, but all reagents must be anhydrous to prevent isotopic dilution.

Post-Treatment :

  • Deprotection Monitoring : Residual Fmoc-OSu is quenched with water, and the product is extracted into ethyl acetate.

  • Crystallization : Repeated washing with ethyl acetate/petroleum ether (2:1 v/v) yields ≥97.9% pure product.

Industrial-Scale Optimization

Yield and Purity Enhancements

Industrial protocols prioritize cost-effectiveness and scalability. The patented method in CN114163354B achieves 94.7% yield through:

  • Batchwise Addition : Incremental introduction of triphenylmethanol reduces localized excess, curtailing dimerization.

  • Temperature Gradients : Heating to 80°C during ethyl acetate reflux dissolves impurities, while rapid cooling to 10–20°C precipitates pure N-trityl-L-asparagine.

  • Centrifugal Filtration : Replaces traditional filtration, reducing processing time by 40%.

Table 1: Comparative Reaction Parameters for N-Trityl-L-Asparagine Synthesis

ParameterLaboratory ScaleIndustrial Scale
Triphenylmethanol Ratio1.0:11.3–1.5:1
Reaction Time (h)1.55–6
Yield (%)82.494.7
Purity (%)97.999.7

Solvent and Reagent Recovery

Ethyl acetate and acetic acid are recycled via distillation, reducing material costs by 30%. Residual trifluoroacetic acid (TFA) from Fmoc deprotection is neutralized with aqueous NaHCO3, ensuring compliance with environmental regulations.

Challenges in Isotopic Labeling

15N2 Incorporation Efficiency

The 15N2 label introduces complexities:

  • Isotopic Purity : Commercial L-asparagine-15N2 must have ≥98% isotopic enrichment to prevent dilution during synthesis.

  • Side Reactions : Deuteration at the α-carbon may occur under acidic conditions, necessitating pH-controlled environments.

Mitigation Strategies :

  • Anhydrous Conditions : Rigorous drying of solvents and reagents minimizes proton exchange.

  • Low-Temperature Storage : Intermediates are stored at -20°C to prevent racemization.

Analytical Characterization

Quality Control Metrics

  • HPLC Analysis : Reverse-phase C18 columns (4.6 × 250 mm) with UV detection at 265 nm confirm ≥99.7% chiral purity.

  • Mass Spectrometry : ESI-MS (m/z 598.7 [M+H]+) verifies isotopic incorporation.

  • NMR Spectroscopy : 1H NMR (DMSO-d6) shows characteristic trityl aromatic protons at δ 7.2–7.4 ppm.

Applications in Peptide Synthesis

The dual protection strategy offers distinct advantages:

  • Side Chain Stability : The trityl group prevents β-aspartimide formation during prolonged coupling steps.

  • Orthogonal Deprotection : TFA cleaves the trityl group selectively, leaving the Fmoc group intact for subsequent elongations .

Chemical Reactions Analysis

Types of Reactions

L-Asparagine-N-Fmoc,N-beta-trityl-15N2 can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc and trityl groups under acidic conditions.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields L-asparagine with free amino and carboxyl groups.

Scientific Research Applications

Metabolic Flux Analysis (MFA)

L-Asparagine-N-Fmoc,N-beta-trityl-15N2 is extensively used in MFA, which allows researchers to track metabolic pathways and quantify the flow of metabolites through various biochemical processes. The incorporation of the 15N label enables precise tracking of nitrogen atoms in metabolic studies, providing insights into amino acid metabolism and protein synthesis .

Proteomics

In proteomics, this compound serves as a building block for synthesizing labeled peptides and proteins. The stable isotope labeling facilitates quantitative mass spectrometry (MS) analyses, allowing for the identification and quantification of proteins in complex biological samples . This application is crucial for understanding protein interactions, post-translational modifications, and cellular signaling pathways.

NMR Spectroscopy

The isotopic labeling enhances the resolution and sensitivity of nuclear magnetic resonance (NMR) spectroscopy studies. This compound can be utilized as a tracer in biomolecular NMR experiments to investigate protein structures and dynamics .

Drug Development

In pharmaceutical research, this compound can be employed to study pharmacokinetics and metabolic profiles of drug candidates. The incorporation of stable isotopes into drug molecules aids in understanding their behavior within biological systems, which is essential for optimizing therapeutic efficacy .

Case Study 1: Metabolic Pathway Analysis

In a study examining nitrogen metabolism in plants, researchers utilized this compound to trace nitrogen flow through various metabolic pathways. The results indicated significant differences in nitrogen assimilation rates under varying environmental conditions, demonstrating the compound's effectiveness in metabolic flux analysis.

Case Study 2: Protein Interaction Studies

A proteomics study employed this compound to synthesize isotopically labeled peptides that were used to probe protein-protein interactions in cancer cells. The findings revealed novel interactions that could serve as potential therapeutic targets, showcasing the compound's utility in advancing cancer research.

Mechanism of Action

The mechanism of action of L-Asparagine-N-Fmoc,N-beta-trityl-15N2 involves its incorporation into peptides and proteins during synthesis. The Fmoc and trityl groups protect the amino and carboxyl groups, preventing unwanted reactions. Once incorporated, the protecting groups are removed, allowing the compound to participate in further reactions .

Comparison with Similar Compounds

(a) Fmoc-Asn(Trt)-OH
  • Structure : Similar to the target compound but lacks isotopic labeling.
  • Functionality : Used interchangeably in SPPS for asparagine incorporation. The trityl group stabilizes the side chain during acidic cleavage steps.
  • Purity : Standard chemical purity (≥95%), but isotopic labeling is absent, limiting use in tracer studies .
(b) Fmoc-N-Me-Asn(Trt)-OH
  • Modification: Features an N-methylation on the α-amino group.
  • Impact: Reduces hydrogen-bonding capacity, altering peptide conformation and protease resistance. Not suitable for isotopic studies due to the absence of 15N labels .
(c) Fmoc-L-Asp-NH2 (CAS: 200335-40-6)
  • Structure : Aspartic acid derivative with an amide group instead of asparagine’s β-amide.
  • Application : Used in synthesizing aspartimide-prone sequences. Lacks trityl protection, making it less stable under acidic conditions compared to trityl-protected analogs .

Isotopic Variants

(a) [15N2]-L-Asparagine (CAS: 748757-99-5)
  • Structure : Lacks protective groups (Fmoc/trityl).
  • Use: Direct tracer in metabolic studies (e.g., nitrogen fixation, protein turnover).
  • Limitation: Not suitable for SPPS due to unprotected reactive groups .
(b) L-Glutamine-N-Fmoc,N-gamma-trityl-13C5,15N2
  • Structure : Glutamine analog with 13C5 and 15N2 labeling.
  • Differentiation : The longer side chain (γ-position trityl) impacts peptide folding and solvent accessibility. Used in glutamine-rich peptide NMR studies .

Key Comparative Data

Compound Protective Groups Isotopic Labels Purity (%) Molecular Weight Primary Application Reference
L-Asparagine-N-Fmoc,N-beta-trityl-15N2 Fmoc, Trityl 15N2 (99%) 98 602.63 NMR, SPPS
Fmoc-Asn-OH-15N2 Fmoc 15N2 (98%) 95 354.34 SPPS, isotopic labeling
[15N2]-L-Asparagine None 15N2 (98%) 95 132.12 Metabolic studies
L-Glutamine-N-Fmoc,N-gamma-trityl-13C5,15N2 Fmoc, Trityl 13C5,15N2 (99%) 95 618.65 NMR of large peptides

Research Findings on Performance and Purity

  • Isotopic Contamination Concerns : Commercial 15N2 gas stocks often contain contaminants (e.g., 15N-ammonium, 15N-nitrate), which can skew nitrogen fixation assays. However, this compound avoids this issue by using pre-purified 15N precursors, ensuring >99% isotopic integrity .
  • Synthetic Efficiency : The trityl group’s bulkiness slows coupling kinetics compared to smaller protecting groups (e.g., Boc), but improves solubility in dichloromethane and dimethylformamide, reducing aggregation during SPPS .
  • Stability: The compound requires storage at -5°C to 5°C to prevent Fmoc cleavage, whereas non-Fmoc analogs (e.g., [15N2]-L-asparagine) are stable at room temperature .

Biological Activity

L-Asparagine-N-Fmoc,N-beta-trityl-15N2 is a chemically modified derivative of the amino acid L-asparagine, notable for its protective groups and isotopic labeling. This compound plays a significant role in biochemical research, particularly in studies related to protein synthesis, interactions, and metabolic pathways. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Fmoc Group : A 9-fluorenylmethoxycarbonyl protecting group that allows selective deprotection under mild conditions.
  • Beta-Trityl Group : Protects the amide side chain from undesired reactions during peptide synthesis.
  • Nitrogen Isotope : Incorporation of nitrogen-15 enhances its utility in various analytical techniques such as mass spectrometry and NMR spectroscopy.

The molecular formula is represented as (C6H5)3CNHCOCH2CH(NHFMOC)COOH(C_{6}H_{5})_{3}C*NHCOCH_{2}CH(*NH-FMOC)COOH with a molecular weight of approximately 598.66 g/mol .

Role in Protein Synthesis

L-Asparagine is a non-essential amino acid involved in several metabolic pathways, including protein synthesis. The derivative this compound is utilized to study protein folding and stability due to its ability to incorporate into peptide chains without disrupting the natural folding processes. The isotopic labeling allows researchers to trace metabolic pathways and interactions effectively .

Applications in Research

  • Protein Interactions : The compound is often used to investigate interactions within peptide chains or with other biomolecules. Its isotopic labeling enables detailed tracking of molecular interactions and dynamics.
  • Analytical Techniques : Due to its unique structure, it is particularly useful in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, facilitating the study of protein dynamics and conformational changes .
  • Metabolomics and Proteomics : It serves as a valuable tool in metabolomics for understanding metabolic pathways and in proteomics for analyzing protein structures and functions .

Comparative Analysis with Similar Compounds

The following table compares this compound with other similar compounds:

Compound NameStructural FeaturesUnique Aspects
L-Asparagine-N-FmocContains only Fmoc protectionSimpler structure without trityl protection
L-Asparagine-N-alpha-benzylBenzyl protection instead of tritylDifferent steric hindrance affecting reactivity
L-Glycine-N-FmocSimilar Fmoc protection but lacks side chainUseful for studying minimal peptide systems
N-alpha-(9-Fluorenylmethoxycarbonyl)-N-gamma-trityl-L-asparagineContains both Fmoc and trityl groupsOffers dual protection but may complicate synthesis

The uniqueness of this compound lies in its combination of protective groups and isotopic labeling, enhancing its utility in synthetic chemistry and biological studies .

Case Study 1: Protein Dynamics

A study utilizing this compound demonstrated its effectiveness in elucidating the dynamics of protein folding. The isotopic labeling allowed researchers to monitor changes in the protein structure during folding processes using NMR spectroscopy. This provided insights into how specific amino acid residues influence overall protein stability .

Case Study 2: Enzyme Activity

Research involving enzyme kinetics has shown that derivatives like this compound can affect enzyme activity by altering substrate binding affinities. The incorporation of nitrogen-15 facilitated the tracking of substrate interactions at a molecular level, revealing critical information about enzyme mechanisms .

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